4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds in alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper . Reaction conditions typically involve mild temperatures, inert atmospheres, and sometimes the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include boronic esters, boronates, and other boron-containing organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the butan-2-one moiety. This combination allows for versatile applications in various fields of research and industry, distinguishing it from other boronic esters.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTYRLPRDAUIDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462974 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100818-32-4 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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